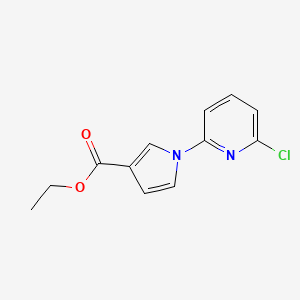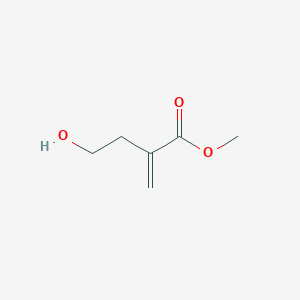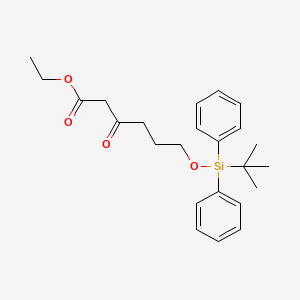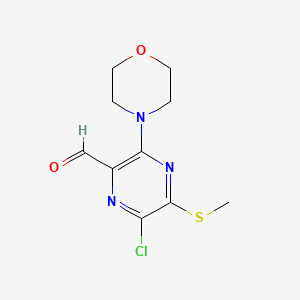
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is an organic compound with a complex structure that includes a pyrazine ring substituted with chlorine, methylsulfanyl, morpholine, and carbaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a pyrazine derivative, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The morpholine ring is then introduced via a substitution reaction, and finally, the carbaldehyde group is added through formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine: Lacks the carbaldehyde group.
5-Methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the chlorine atom.
6-Chloro-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the methylsulfanyl group.
Uniqueness
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H12ClN3O2S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC名 |
6-chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C10H12ClN3O2S/c1-17-10-8(11)12-7(6-15)9(13-10)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChIキー |
GPZZZZWJDGKRBX-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(N=C1Cl)C=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)

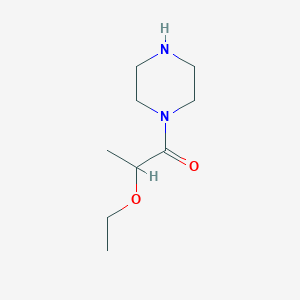
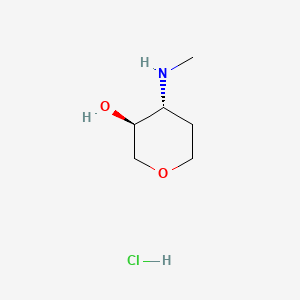
![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)

